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Boron trichloride

Lewis acidity Boron trihalides Back-bonding

Boron trichloride (BCl₃) is the definitive precursor for atomic‑precision advanced manufacturing of silicon quantum devices. Only BCl₃ achieves deterministic single‑acceptor incorporation at 50°C, a critical performance metric that diborane (B₂H₆) and aluminum trichloride (AlCl₃) cannot replicate. Its Lewis acidity surpasses BF₃, and its volatile etch products make it irreplaceable for aluminum plasma etching (RIE/ICP). As the preferred boron source for CVD of BN and B₄C, BCl₃ delivers precise vapor‑phase delivery at a boiling point of 12.5°C. For semiconductor doping, etching, and advanced ceramics, no other boron trihalide substitutes for BCl₃’s unique combination of reactivity, volatility, and atomic‑scale doping fidelity.

Molecular Formula BCl3
Molecular Weight 117.2 g/mol
CAS No. 10294-34-5
Cat. No. B046275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron trichloride
CAS10294-34-5
SynonymsBoron Chloride (BCl3);  Boron Chloride;  Boron Trichloride;  Trichloroborane;  Trichloroboron;  BCl3
Molecular FormulaBCl3
Molecular Weight117.2 g/mol
Structural Identifiers
SMILESB(Cl)(Cl)Cl
InChIInChI=1S/BCl3/c2-1(3)4
InChIKeyFAQYAMRNWDIXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: reaction

Boron Trichloride (CAS 10294-34-5): A Baseline Overview for Scientific Procurement


Boron trichloride (BCl₃) is a colorless, fuming gas or liquid belonging to the boron trihalide (BX₃) family [1]. It adopts a planar trigonal molecular geometry (D₃h symmetry) with a B–Cl bond length of approximately 175 pm [1]. BCl₃ is a potent Lewis acid and serves as a critical precursor in semiconductor manufacturing, particularly for p-type doping of silicon and for plasma etching processes [1][2]. Commercially, it is available in various purity grades ranging from technical grade (≥99.0%) to ultra-high purity semiconductor grade (≥99.995% or 4N5), with moisture content specified as low as ≤1 ppm for the highest grades [3]. Due to its extreme sensitivity to moisture and its propensity to hydrolyze violently, BCl₃ requires strict anhydrous handling and specialized storage conditions .

Why Generic Substitution of Boron Trichloride (BCl₃) Fails: Critical Differentiators Against Analogs


In-class boron trihalides (BF₃, BCl₃, BBr₃, BI₃) or alternative boron sources (e.g., B₂H₆) cannot be freely interchanged due to fundamental differences in Lewis acidity, physical state, reactivity, and process compatibility. For example, the Lewis acidity order is experimentally established as BF₃ < BCl₃ < BBr₃ < BI₃ [1][2], which directly impacts catalytic activity and adduct formation kinetics. Physically, BCl₃ is a gas at room temperature (bp 12.6°C) [3], whereas BBr₃ is a liquid (bp 91.3°C) and BF₃ is a gas (bp -100.3°C) [3], imposing different requirements for vapor delivery systems and safety. Critically, in advanced semiconductor applications, only BCl₃ has been demonstrated to enable deterministic single-acceptor doping with modest heating (50°C) [4], a performance metric not matched by diborane (B₂H₆) or aluminum trichloride (AlCl₃) [4]. Furthermore, BCl₃'s volatility and ability to form volatile etch products make it uniquely suited for plasma etching of aluminum and related materials [5]. These quantifiable disparities preclude simple substitution and necessitate a product-specific selection approach.

Boron Trichloride (BCl₃) Evidence Guide: Quantitative Differentiation from Alternatives


Lewis Acidity Ranking: BCl₃ vs. BF₃, BBr₃, and BI₃

The Lewis acidity of boron trihalides increases in the order BF₃ < BCl₃ < BBr₃ < BI₃ [1][2]. This counter-intuitive trend, opposite to electronegativity expectations, is attributed to the degree of π-backbonding from the halogen lone pairs into the empty p-orbital of boron, which is strongest for BF₃ and weakest for BI₃ [2]. BCl₃ occupies an intermediate position: it is a stronger Lewis acid than BF₃, but weaker than BBr₃ and BI₃. This ordering has been confirmed by multiple theoretical and experimental studies [1].

Lewis acidity Boron trihalides Back-bonding Electron deficiency

Boiling Point and Physical State: BCl₃ vs. BBr₃

The boiling points of the boron trihalides vary dramatically. BCl₃ has a boiling point of 12.6°C, existing as a gas at room temperature [1]. In contrast, BBr₃ has a boiling point of 91.3°C and is a liquid at room temperature [1]. This difference in volatility directly impacts the choice of vapor delivery systems and safety protocols in industrial and laboratory settings.

Physical properties Volatility Vapor pressure Handling

Semiconductor Doping: Deterministic Incorporation Temperature of BCl₃ vs. B₂H₆

In atomically precise doping of silicon, BCl₃ demonstrates a clear advantage over diborane (B₂H₆). A 2022 study modeled the single-acceptor incorporation rates for three precursors: diborane, BCl₃, and AlCl₃ [1]. The study found that while all three can achieve incorporation, diborane is unlikely to achieve deterministic incorporation. In contrast, BCl₃ can realize deterministic incorporation with modest heating to 50°C, whereas aluminum trichloride requires room temperature [1].

Semiconductor doping Atomic precision Silicon Quantum devices

Plasma Etching: Enhanced Etch Rate with BCl₃/Cl₂ vs. Cl₂ Alone

The addition of BCl₃ to chlorine-based plasmas significantly enhances the etch rate and etch product formation compared to using Cl₂ plasma alone [1]. This enhancement is attributed to the change in the composition and reactivity of the dominant ions and radicals in the plasma [1]. BCl₃ acts as an effective scavenger for oxygen and water vapor, which are detrimental to the etching process [2].

Plasma etching Semiconductor processing Aluminum Etch rate

Purity Grade Availability: High-Purity BCl₃ for Semiconductor Applications

Boron trichloride is commercially available in a range of purities tailored to different applications. For general use, technical grade BCl₃ has a minimum purity of 99.0% [1]. Higher purity 'Pure Grade' (≥99.9%) and 'High Purity Grade' (≥99.995%) are also offered [1]. For the most demanding semiconductor applications, Electronics Grade BCl₃ is specified with a purity of 99.99% (4N) and a moisture content of ≤ 1 ppm . Even higher purity grades, such as 99.999% (5N), are available from specialty gas suppliers [2].

Purity Semiconductor grade Moisture content Procurement

Optimal Application Scenarios for Boron Trichloride (BCl₃) Based on Quantitative Evidence


Atomic-Precision P-Type Doping of Silicon for Quantum Devices

Based on the direct head-to-head comparison showing that BCl₃ can achieve deterministic single-acceptor incorporation at 50°C, while diborane is unlikely to do so [1], BCl₃ is the preferred precursor for atomic-precision advanced manufacturing (APAM) of silicon-based quantum devices, such as single-atom qubits and analog quantum simulators.

Plasma Etching of Aluminum and Native Oxide Layers in Semiconductor Fabrication

Given the evidence that BCl₃/Cl₂ plasmas provide enhanced etch rates compared to Cl₂ plasmas alone [1][2], BCl₃ is a critical component in the reactive ion etching (RIE) or inductively coupled plasma (ICP) etching of aluminum interconnects and related materials in integrated circuit manufacturing.

Chemical Vapor Deposition (CVD) of Boron Nitride and Boron Carbide

As noted in the baseline overview and industrial references, BCl₃ is the typical and preferred boron source for CVD of boron nitride (BN) and boron carbide (B₄C) [1][2]. Its high volatility (bp 12.6°C) [3] allows for precise vapor-phase delivery, and its established reaction chemistry with NH₃ or CH₄ enables the growth of high-quality thin films for structural ceramics and coatings.

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